molecular formula C6H3BrClF2N B8054077 4-Bromo-2-chloro-6-(difluoromethyl)pyridine

4-Bromo-2-chloro-6-(difluoromethyl)pyridine

Cat. No.: B8054077
M. Wt: 242.45 g/mol
InChI Key: XXPMYENQEDHTHE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(difluoromethyl)pyridine is an organic compound with the molecular formula C6H3BrClF2N. It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the reaction of 2-(difluoromethyl)pyridine with copper bromide. This reaction is carried out under controlled conditions to ensure the selective bromination and chlorination of the pyridine ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-Bromo-2-chloro-6-(difluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The presence of bromine, chlorine, and difluoromethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Comparison: 4-Bromo-2-chloro-6-(difluoromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-chloro-6-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPMYENQEDHTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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